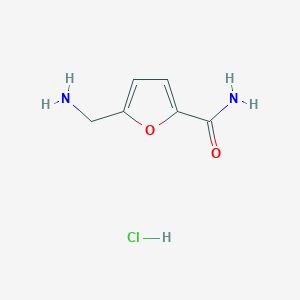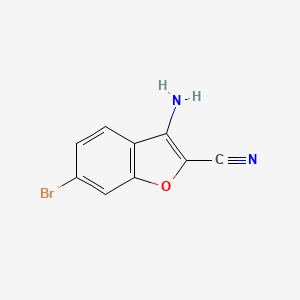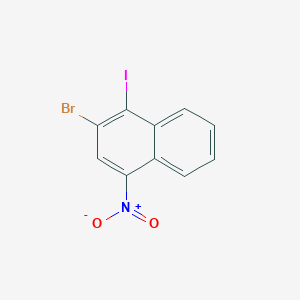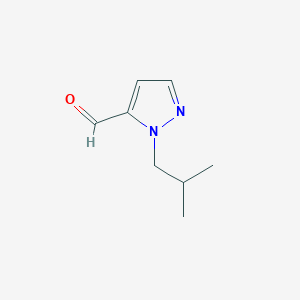![molecular formula C16H22N2O2 B1377977 [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester CAS No. 885270-62-2](/img/structure/B1377977.png)
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Vue d'ensemble
Description
“[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester” is a chemical compound with the molecular formula C16H22N2O2 . It is related to other compounds such as “(2-Amino-ethyl)-ethyl-carbamic acid tert -butyl ester” and “1H-Imidazole-1-carboxylicacid, 4-(2-aminoethyl)-, 1,1-dimethylethyl ester” which have been used in the preparation of quinolinone derivatives as HIV inhibitors and in the total synthesis of tyroscherin .
Synthesis Analysis
The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has been a subject of research . The transesterification of β-keto esters has been used in the synthesis of complex molecules . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester” include a molecular weight of 274.35800 . Other properties such as density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
Synthesis and Biological Activities
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters have been synthesized and evaluated for their biological activities. The biological activities of these compounds were determined by bioassays, showcasing their potential in plant growth and development. Interestingly, except for the tert-butyl ester, 4-Cl-IAA and its esters exhibited stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid. These esters, particularly the ethyl and allyl esters, have also demonstrated significant root formation-promoting activities, making them noteworthy for agricultural applications (Katayama, 2000).
Synthetic and Crystallographic Studies
The synthesis of compounds with intricate structural frameworks, like the spirocyclic indoline lactone, highlights the versatility of [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester derivatives in constructing complex molecules. The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent C3-alkylation led to the formation of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester as a single diastereomer. This process, along with N-Acylation, olefin dihydroxylation, and tert-butyl ester cleavage, was crucial in crafting the spirocyclic lactone, showcasing the synthetic utility of these compounds (Hodges, Wang, & Riley, 2004).
X-Ray Structure and Hirshfeld Analysis
Triazolyl-indole derivatives bearing alkylsulfanyl moieties have been synthesized and analyzed, showcasing the structural diversity achievable with this core structure. The synthesis involved the reaction of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with tert-butyl bromoacetate and ethyl chloroacetate. The molecular structures of these compounds were confirmed by single-crystal X-ray diffraction and NMR techniques. The molecular packing, atomic charge distribution, molecular electrostatic potential map, and reactivity descriptors of these compounds were thoroughly investigated, providing valuable insights into their chemical properties (Boraei, Soliman, Haukka, & Barakat, 2021).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities range from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
tert-butyl 2-[3-(2-aminoethyl)-1H-indol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)10-14-12(8-9-17)11-6-4-5-7-13(11)18-14/h4-7,18H,8-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCUTZMGLYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C2=CC=CC=C2N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210158 | |
| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885270-62-2 | |
| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

![3-Amino-2-[(4-chlorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1377902.png)


![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
